molecular formula C9H15N3O3 B1214153 L-Histidine, 1-(2-hydroxypropyl)- CAS No. 81790-79-6

L-Histidine, 1-(2-hydroxypropyl)-

Cat. No. B1214153
CAS RN: 81790-79-6
M. Wt: 213.23 g/mol
InChI Key: VJXBYZHHKKFMSN-XDKWHASVSA-N
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Description

L-Histidine, often referred to as His or H, is an essential amino acid used in the biosynthesis of proteins . It contains an α-amino group, a carboxylic acid group, and an imidazole side chain, classifying it as a positively charged amino acid at physiological pH . It is also a precursor to histamine, a vital inflammatory agent in immune responses . L-Histidine acts as a precursor to histamine and a component of carnosine. It is also used in medicine, feed additive, biochemical research, dietary supplement .


Synthesis Analysis

In the L-histidine biosynthetic pathway of Escherichia coli, the first key enzyme, ATP-phosphoribosyltransferase (ATP-PRT, HisG), is subject to different types of inhibition . Eliminating the feedback inhibition of HisG by the His end product is an important step that enables the oversynthesis of His in breeding strains .


Molecular Structure Analysis

The monoclinic L-histidine crystal is critical for protein structure and function and is also found in the myelin of brain nerve cells . This study numerically examines its structural, electronic, and optical properties. The L-histidine crystal has an insulating band gap of approximately 4.38 eV .


Chemical Reactions Analysis

Light is known to induce histidine (His) oxidation and His-His crosslinking in proteins. The crosslinking is resulted from the nucleophilic attack of a His to a photooxidized His from another protein . A novel L-histidine based ionic liquid (LHIL) was developed and successfully synthesized. Its structure was confirmed by Fourier-transform infrared spectroscopy, UV-vis spectroscopy, X-ray photoelectron spectroscopy, 1 H-NMR and high-resolution mass spectrometry .


Physical And Chemical Properties Analysis

The unique chemical properties and physiological functions of L-Histidine are the basis of the theoretical rationale to suggest HIS supplementation in a wide range of conditions . The L-histidine crystal has an insulating band gap of approximately 4.38 eV .

Safety And Hazards

L-Histidine should be handled with personal protective equipment/face protection. Ensure adequate ventilation. Avoid contact with skin, eyes or clothing. Avoid ingestion and inhalation. Avoid dust formation . It should not be released into the environment .

Future Directions

L-Histidine has shown a lot of potential as a future molecular device. A subcomponent of proteins, L-Histidine has been acknowledged for its applications in designing future switching devices and logic gates . Further studies are needed to elucidate the effects of HIS supplementation on neurological disorders, atopic dermatitis, metabolic syndrome, diabetes, uraemic anaemia, ulcers, inflammatory bowel diseases, malignancies, and muscle performance during strenuous exercise .

properties

IUPAC Name

(2S)-2-amino-3-[1-(2-hydroxypropyl)imidazol-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O3/c1-6(13)3-12-4-7(11-5-12)2-8(10)9(14)15/h4-6,8,13H,2-3,10H2,1H3,(H,14,15)/t6?,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJXBYZHHKKFMSN-XDKWHASVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=C(N=C1)CC(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CN1C=C(N=C1)C[C@@H](C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901002224
Record name 1-(2-Hydroxypropyl)histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901002224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Histidine, 1-(2-hydroxypropyl)-

CAS RN

81790-79-6
Record name N-3'-(2-Hydroxypropyl)histidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081790796
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Hydroxypropyl)histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901002224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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